molecular formula C19H25N5O4S B2967682 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide CAS No. 921469-95-6

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B2967682
CAS No.: 921469-95-6
M. Wt: 419.5
InChI Key: ORAYMTXDCQVRSD-UHFFFAOYSA-N
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Description

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(2-morpholinoethyl)acetamide is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

The compound falls within the interest area of structural analysis and synthesis in the field of crystallography and medicinal chemistry. Studies on related structures, such as (oxothiazolidin-2-ylidene)acetamides, have detailed the crystal structures to understand the molecular configuration and potential interactions for pharmaceutical applications (Galushchinskiy et al., 2017). This foundational work aids in the comprehension of how similar compounds, including our compound of interest, may be synthesized and modified for various scientific purposes.

Antimicrobial Activity

The development and antimicrobial efficacy of related compounds, such as ureidocephalosporins and 1,3,4-oxadiazole derivatives, have been investigated, showing broad-spectrum activity against Gram-positive and Gram-negative organisms (Maier et al., 1986), (Gul et al., 2017). These findings highlight the potential of utilizing our compound of interest in the development of new antimicrobial agents.

Antifungal and Anticancer Properties

Further exploration into the pharmacological applications reveals the synthesis of compounds with similar structural features, demonstrating significant antifungal and anticancer activities. These studies provide insights into the potential utility of our compound in treating various fungal infections and cancer types, underscoring the importance of structural modifications to enhance biological activity (Bardiot et al., 2015), (Ding et al., 2012).

Inhibition of Enzymes and Receptors

Investigations into similar molecules have also shown promising results in the inhibition of key biological targets such as enzymes and receptors, indicating the potential therapeutic applications of our compound in treating diseases associated with these targets. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-27-16-5-3-2-4-15(16)22-18(26)23-19-21-14(13-29-19)12-17(25)20-6-7-24-8-10-28-11-9-24/h2-5,13H,6-12H2,1H3,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAYMTXDCQVRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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